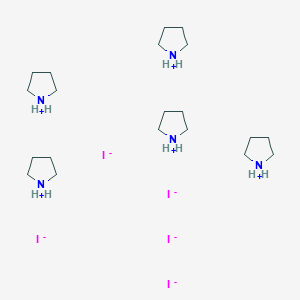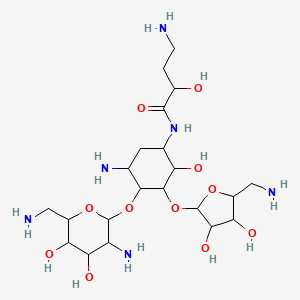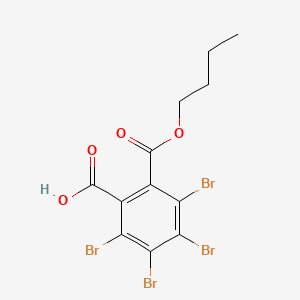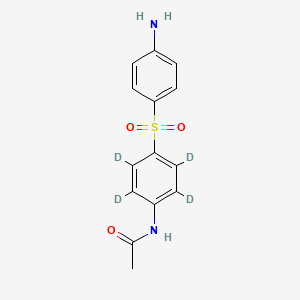
Pyrrolidin-1-ium;pentaiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-ium;pentaiodide is a compound that consists of a pyrrolidinium cation and a pentaiodide anion Pyrrolidinium is a nitrogen-containing heterocyclic compound, which is a saturated five-membered ring The pentaiodide anion is a polyiodide, consisting of five iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-ium;pentaiodide typically involves the reaction of pyrrolidine with iodine. One common method is the direct iodination of pyrrolidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
The reaction proceeds through the formation of intermediate iodinated pyrrolidine, which then reacts with additional iodine to form the pentaiodide anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-ium;pentaiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodine atoms in the pentaiodide anion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated pyrrolidinium derivatives, while reduction may produce deiodinated pyrrolidinium compounds.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-ium;pentaiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of pyrrolidin-1-ium;pentaiodide involves its interaction with molecular targets through its pyrrolidinium cation and pentaiodide anion. The pyrrolidinium cation can interact with biological receptors and enzymes, while the pentaiodide anion can participate in redox reactions and halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Pyrrolidin-1-ium;pentaiodide can be compared with other similar compounds, such as:
Pyrrolidinium iodide: Contains a single iodide anion instead of a pentaiodide anion.
Pyrrolidinium bromide: Contains a bromide anion instead of an iodide anion.
Pyrrolidinium chloride: Contains a chloride anion instead of an iodide anion.
The uniqueness of this compound lies in its polyiodide structure, which imparts distinct chemical properties and reactivity compared to its mono-halide counterparts.
Propiedades
Fórmula molecular |
C20H50I5N5 |
|---|---|
Peso molecular |
995.2 g/mol |
Nombre IUPAC |
pyrrolidin-1-ium;pentaiodide |
InChI |
InChI=1S/5C4H9N.5HI/c5*1-2-4-5-3-1;;;;;/h5*5H,1-4H2;5*1H |
Clave InChI |
LKVSTUTUTXLMJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.[I-].[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)


![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)



![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)
